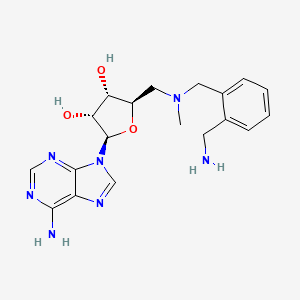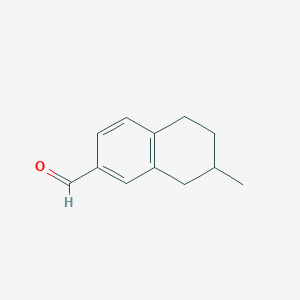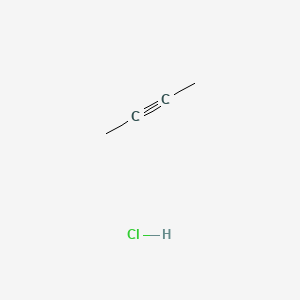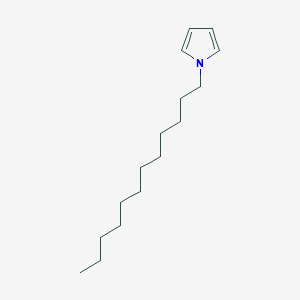
CID 71337062
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71337062” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 71337062 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step synthesis, including the use of catalysts, solvents, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Continuous flow methods and automated synthesis techniques are often employed in industrial settings to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: CID 71337062 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
CID 71337062 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or a tool for studying biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes .
Mecanismo De Acción
The mechanism of action of CID 71337062 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The detailed mechanism of action would be elucidated through experimental studies and computational modeling .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 71337062 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks .
Uniqueness: this compound may exhibit unique properties that distinguish it from other similar compounds. These properties could include higher reactivity, selectivity, or stability under certain conditions.
Propiedades
Fórmula molecular |
C3H3Cl5OSn |
|---|---|
Peso molecular |
351.0 g/mol |
InChI |
InChI=1S/C3H3Cl5O.Sn/c4-1-9-3(7,8)2(5)6;/h2H,1H2; |
Clave InChI |
AGHABVKECXBADD-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(Cl)Cl)(Cl)Cl)Cl.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)

![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)






